![molecular formula C11H14ClNO B1598729 N-tert-butyl-2-chlorobenzamide CAS No. 70657-65-7](/img/structure/B1598729.png)
N-tert-butyl-2-chlorobenzamide
Overview
Description
“N-tert-butyl-2-chlorobenzamide” is a chemical compound with the molecular formula C11H14ClNO . It has a molecular weight of 211.693 .
Molecular Structure Analysis
The molecular structure of “N-tert-butyl-2-chlorobenzamide” consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .
Scientific Research Applications
Organic Synthesis
N-tert-butyl-2-chlorobenzamide has been utilized in various organic transformations due to its high versatility for chlorination and oxidation reactions. It is reactive and possesses high active chlorine content, making it a useful reagent in organic synthesis. It has been found effective for converting sulfides into sulfoxides, ketoximes into gem-chloronitroso compounds, ald-oximes into hydroximoyl chlorides and 2-isoxazolines, dialkyl and diaryl phosphites into dialkyl and diaryl chlorophosphates, and secondary alcohols into ketones. Additionally, it can facilitate the coupling of thiols to give disulfides and the oxidative decontamination of sulfur mustard, a chemical warfare agent, and its simulants. It also undergoes photolytic addition to various olefins (Kumar & Kaushik, 2007).
Insecticidal Activity
N-tert-butyl-2-chlorobenzamide derivatives have shown good insecticidal activities. They have been used as nonsteroidal ecdysone agonists, which are environmental benign pest regulators. Studies have indicated that these compounds exhibit significant insecticidal activities against various pests like Plutella xylostella L. and Culex pipiens pallens, compared to other controls (Wang et al., 2011).
Medicinal Chemistry
In medicinal chemistry, the tert-butyl group, which is a common motif in N-tert-butyl-2-chlorobenzamide, has been explored for various bioactive compounds. However, its incorporation often leads to unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. Alternative substituents have been studied to optimize these properties for drug discovery processes (Westphal et al., 2015).
Synthesis of Chlorophosphates
N-tert-butyl-2-chlorobenzamide has been used as an efficient reagent for the synthesis of dialkyl/diaryl chlorophosphates. It acts as a chlorinating agent both in polar and nonpolar mediums, transforming dialkyl/diaryl phosphites to dialkyl/diaryl chlorophosphates rapidly under mild conditions (Kumar & Kaushik, 2006).
Fluorescence Sensing
N-tert-butyl-2-chlorobenzamide derivatives have been synthesized and used in enantioselective fluorescence sensing of chiral alpha-amino alcohols. This involves the formation of a highly fluorescent scandium complex that enables the sensing of amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Oxidation of Sulfur Mustard
N-tert-butyl-2-chlorobenzamide reacts with sulfur mustard to yield a corresponding nontoxic sulfoxide in quantitative yield. This transformation is selective and takes place even at subzero temperatures, making it a significant tool in chemical decontamination processes (Kumar & Kaushik, 2006).
Synthesis of Hydroximoyl Chlorides and Isoxazolines
Treatment of aldoximes with N-tert-butyl-2-chlorobenzamide has led to the efficient synthesis of hydroximoyl chlorides and 2-isoxazolines. This process is rapid and occurs under mild conditions, providing an efficient pathway for the synthesis of these compounds (Kumar & Kaushik, 2006).
properties
IUPAC Name |
N-tert-butyl-2-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWGSUJLXJLBLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405192 | |
Record name | N-tert-butyl-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70657-65-7 | |
Record name | N-tert-butyl-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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